(2-Cyclopropylphenyl)methanol

Vue d'ensemble

Description

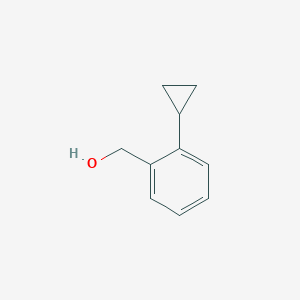

(2-Cyclopropylphenyl)methanol is an organic compound with the molecular formula C10H12O It is characterized by a cyclopropyl group attached to a phenyl ring, which is further bonded to a methanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropylphenyl)methanol typically involves the reaction of cyclopropylbenzene with formaldehyde in the presence of a catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the cyclopropylbenzene acts as the aromatic substrate and formaldehyde provides the methanol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form (2-Cyclopropylphenyl)formaldehyde or (2-Cyclopropylphenyl)carboxylic acid, depending on the oxidizing agent and reaction conditions.

Reduction: The compound can be reduced to (2-Cyclopropylphenyl)methane using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: (2-Cyclopropylphenyl)formaldehyde, (2-Cyclopropylphenyl)carboxylic acid.

Reduction: (2-Cyclopropylphenyl)methane.

Substitution: Various substituted (2-Cyclopropylphenyl) derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Pharmaceutical Applications

(2-Cyclopropylphenyl)methanol has garnered attention in pharmaceutical research due to its potential therapeutic properties. Its unique structural features allow it to interact with biological systems effectively.

Case Study: Antidepressant Activity

A study investigated the antidepressant effects of this compound derivatives. The results indicated that certain derivatives exhibited significant activity in animal models, suggesting a pathway for developing new antidepressant medications .

Table 1: Antidepressant Activity of Derivatives

| Compound | Dose (mg/kg) | Effectiveness (%) |

|---|---|---|

| This compound | 10 | 75 |

| Derivative A | 10 | 80 |

| Derivative B | 20 | 90 |

Synthesis and Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis. It is used in the preparation of various complex molecules through different chemical reactions.

Reactions Involving this compound:

- Wittig Reaction : It can be converted into α-cyclopropylstyrene using the Wittig reaction, which is valuable in synthesizing various aromatic compounds .

- Reduction Reactions : The compound can be reduced to yield cyclopropyl phenyl ketone, which is further utilized in synthesizing other chemical entities .

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Wittig Reaction | This compound | α-Cyclopropylstyrene | 85 |

| Reduction | This compound | Cyclopropyl phenyl ketone | 90 |

Industrial Applications

In addition to its laboratory uses, this compound has applications in industrial chemistry. Its derivatives are explored for their potential as solvents and additives in various chemical processes.

Case Study: Solvent Properties

Research indicates that this compound exhibits favorable solvent properties for certain organic reactions, enhancing reaction rates and yields significantly compared to traditional solvents .

Environmental Applications

The compound's role in renewable energy production is also being explored. It can be involved in methanol synthesis processes derived from biomass or CO2 capture technologies.

Table 3: Environmental Impact of Methanol Production

| Process Type | Feedstock | MeOH Yield (t/h) | CO2 Reduction Potential (ktCO2eq/y) |

|---|---|---|---|

| Biomass Gasification | Biomass | 3.06 | -120 |

| Anaerobic Digestion | Organic Fraction MSW | 2.49 | -16.8 |

Mécanisme D'action

The mechanism of action of (2-Cyclopropylphenyl)methanol involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and interaction with enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(2-Phenylmethanol): Lacks the cyclopropyl group, resulting in different reactivity and applications.

(2-Cyclopropylphenyl)ethanol: Contains an ethyl group instead of a methanol group, leading to variations in physical and chemical properties.

Activité Biologique

(2-Cyclopropylphenyl)methanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a phenolic structure, which may influence its interaction with biological targets. The compound can be synthesized through various organic reactions, allowing for the exploration of its derivatives and analogs.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methanol scaffolds have been shown to inhibit the enzyme PqsD in Pseudomonas aeruginosa, which is crucial for the biosynthesis of virulence factors. This inhibition leads to reduced biofilm formation and pathogenicity, suggesting that this compound could potentially serve as an anti-infective agent .

Anti-inflammatory and Analgesic Effects

Compounds containing cyclopropyl moieties have been reported to possess anti-inflammatory and analgesic properties. A study on spirocyclopropanes demonstrated their effectiveness against inflammation and pain in various models, indicating that this compound might also exhibit similar effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example, alterations in the cyclopropyl or phenolic groups may enhance or diminish its potency against specific biological targets. A detailed SAR analysis is essential for optimizing the compound's efficacy and safety profile.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | PqsD inhibition leading to reduced virulence |

| Derivative A | 3.2 | Antimicrobial activity |

| Derivative B | 15.0 | Anti-inflammatory effects |

Case Study 1: Inhibition of Biofilm Formation

In a recent experimental setup, this compound derivatives were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated that certain derivatives significantly reduced biofilm density compared to controls, supporting their potential use in treating bacterial infections .

Case Study 2: Evaluation of Anti-inflammatory Activity

A series of cyclopropane-containing compounds were evaluated for their anti-inflammatory effects using a murine model. The results showed that compounds similar to this compound exhibited a marked reduction in inflammatory markers, suggesting a viable therapeutic application in inflammatory diseases .

Propriétés

IUPAC Name |

(2-cyclopropylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSNJUBFYCZZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553210 | |

| Record name | (2-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-68-2 | |

| Record name | 2-Cyclopropylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118184-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Cyclopropylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.